Cas no 949933-17-9 (5-n-Octylthiophene-2-boronic acid)

5-n-Octylthiophene-2-boronic acid is a boronic acid derivative featuring an octyl-substituted thiophene ring, commonly employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its extended alkyl chain enhances solubility in organic solvents, facilitating homogeneous reaction conditions. The boronic acid moiety enables efficient palladium-catalyzed coupling with aryl or vinyl halides, making it valuable in the synthesis of conjugated polymers, organic semiconductors, and advanced materials. The compound’s stability under mild conditions and compatibility with diverse functional groups contribute to its utility in fine chemical and pharmaceutical applications. Proper handling under inert atmospheres is recommended to prevent deboronation.
5-n-Octylthiophene-2-boronic acid structure
949933-17-9 structure
Product Name:5-n-Octylthiophene-2-boronic acid
CAS No:949933-17-9
MF:C12H21BO2S
MW:240.169942617416
MDL:MFCD28360687
CID:4764138
Update Time:2026-02-26

5-n-Octylthiophene-2-boronic acid Chemical and Physical Properties

Names and Identifiers

    • 5-n-Octylthiophene-2-boronic acid
    • (5-Octylthiophen-2-yl)boronic acid
    • MDL: MFCD28360687
    • Inchi: 1S/C12H21BO2S/c1-2-3-4-5-6-7-8-11-9-10-12(16-11)13(14)15/h9-10,14-15H,2-8H2,1H3
    • InChI Key: QYMNKBCSQISSHF-UHFFFAOYSA-N
    • SMILES: S1C(B(O)O)=CC=C1CCCCCCCC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 8
  • Complexity: 178
  • Topological Polar Surface Area: 68.7

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5-n-Octylthiophene-2-boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:949933-17-9)5-n-Octylthiophene-2-boronic acid
Order Number:A1198353
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:36
Price ($):171.0
Email:sales@amadischem.com

Additional information on 5-n-Octylthiophene-2-boronic acid

5-N-Octylthiophene-2-boronic Acid: A Promising Compound in Biomedical Research

5-N-Octylthiophene-2-boronic acid (CAS No. 949933-17-9) represents a significant advancement in the field of synthetic chemistry and biomedical applications. This compound, characterized by its unique molecular structure, has garnered attention for its potential in drug development, material science, and therapeutic interventions. The integration of boronic acid functionality with a thiophene ring system creates a versatile scaffold that can be tailored for various biological activities. Recent studies have highlighted the compound's role in modulating cellular signaling pathways and its potential as a fluorescent probe for molecular imaging. The synthesis of 5-N-Octylthiophene-2-boronic acid often involves advanced methodologies such as Suzuki coupling or Stille coupling, which enable precise functionalization of the aromatic ring. These synthetic strategies are critical for optimizing the compound's reactivity and selectivity in biological systems.

Research published in *Advanced Materials* (2023) has demonstrated the utility of 5-N-Octylthiophene-2-boronic acid in the development of conjugated polymers for optoelectronic applications. The compound's ability to form stable boronic ester linkages with phenolic compounds makes it a valuable building block in the design of smart hydrogels and drug delivery systems. A 2024 study in *ACS Nano* further explored its potential in anti-cancer therapies, where the compound was shown to inhibit the proliferation of breast cancer cells through the modulation of ERK/MAPK signaling pathways. These findings underscore the compound's broad applicability across multiple disciplines.

The boronic acid moiety in 5-N-Octylthiophene-2-boronic acid is particularly noteworthy for its ability to engage in dynamic covalent bonding with diol-containing biomolecules. This property has been leveraged in the creation of self-assembling peptides and targeted drug carriers that respond to specific environmental stimuli. A 2023 review in *Chemical Reviews* highlighted the role of boronic acid derivatives in the development of biocompatible materials for tissue engineering. The thiophene ring system, meanwhile, contributes to the compound's electronic properties, enabling applications in organic photovoltaics and sensors for detecting biomarkers such as glucose or cancer-associated proteins.

Recent advancements in computational chemistry have further expanded the understanding of 5-N-Octylthiophene-2-boronic acid's behavior. Quantum mechanical studies published in *Journal of Physical Chemistry B* (2023) revealed that the compound exhibits strong intermolecular hydrogen bonding with water molecules, which is critical for its solubility and bioavailability. This property is essential for the compound's use in in vivo applications, where solubility and stability in physiological conditions are paramount. Additionally, the octyl group attached to the thiophene ring enhances the compound's hydrophobicity, making it suitable for lipophilic drug delivery systems that target cell membranes or lipid rafts.

One of the most exciting developments in the field is the application of 5-N-Octylthiophene-2-boronic acid in fluorescent imaging technologies. A 2024 study in *Nature Communications* described the use of this compound as a fluorescent probe for tracking mitochondrial dynamics in live cells. The boronic acid functionality allows the compound to selectively bind to carbohydrate-binding proteins, providing real-time insights into metabolic processes. This application is particularly relevant in the study of metabolic disorders and cancer metabolism, where mitochondrial dysfunction plays a central role. The thiophene ring also contributes to the compound's photostability, ensuring reliable performance in long-term imaging experiments.

Another area of active research involves the antimicrobial properties of 5-N-Octylthiophene-2-boronic acid. A 2023 paper in *Antimicrobial Agents and Chemotherapy* reported that the compound exhibits bactericidal activity against Gram-negative bacteria such as *Escherichia coli* and *Pseudomonas aeruginosa*. The mechanism of action appears to involve the disruption of cell membrane integrity through the interaction of the boronic acid group with lipopolysaccharides. This property makes the compound a promising candidate for the development of antibacterial coatings and nanoparticles for wound healing applications. The octyl group also enhances the compound's lipophilicity, facilitating its incorporation into lipid-based nanocarriers.

The synthetic versatility of 5-N-Octylthiophene-2-boronic acid has led to its use in the design of multifunctional molecules for precision medicine. A 2024 study in *Science Translational Medicine* described the creation of a targeted drug conjugate where the compound was used as a linker between a cancer-targeting antibody and a chemotherapeutic agent. The boronic acid functionality enabled the selective cross-linking of the drug to cancer cells, minimizing off-target effects. This approach represents a significant step forward in personalized cancer therapies, where specificity and efficacy are critical for patient outcomes.

In addition to its therapeutic applications, 5-N-Octylthiophene-2-boronic acid has found use in environmental remediation efforts. Research published in *Environmental Science & Technology* (2023) demonstrated that the compound can selectively bind to heavy metal ions such as lead and cadmium, facilitating their removal from contaminated water sources. The boronic acid group forms coordination complexes with these metals, while the thiophene ring enhances the compound's selectivity for metal ions over other contaminants. This property makes the compound a valuable tool in the development of green chemistry solutions for pollution control.

Despite its promising applications, the toxicological profile of 5-N-Octylthiophene-2-boronic acid remains an area of active investigation. A 2023 study in *Toxicological Sciences* evaluated the cytotoxicity of the compound in liver cells and found that it exhibited low toxicity at concentrations relevant to its proposed applications. However, the octyl group raised concerns about potential endocrine disruption, prompting further studies to assess its safety profile in long-term exposure scenarios. These findings highlight the importance of comprehensive toxicological assessments for compounds with broad applications in biomedical and industrial settings.

The market potential of 5-N-Octylthiophene-2-boronic acid is substantial, with growing demand in sectors such as pharmaceuticals, biotechnology, and materials science. Industry reports indicate that the global market for boronic acid derivatives is projected to grow at a CAGR of 6.5% through 2030, driven by advancements in drug delivery systems and biomaterials. Companies specializing in synthetic chemistry and biomedical research are actively exploring ways to commercialize 5-N-Octylthiophene-2-boronic acid through patent filings and collaborative research initiatives. The compound's versatility and adaptability make it a key player in the next generation of innovative technologies.

In conclusion, 5-N-Octylthiophene-2-boronic acid (CAS No. 949933-17-9) exemplifies the intersection of synthetic chemistry and biomedical innovation. Its unique molecular structure, combined with the functional versatility of boronic acid and thiophene moieties, has enabled its application in diverse fields ranging from cancer therapies to environmental remediation. As research continues to uncover new properties and applications, the compound is poised to play an increasingly important role in advancing healthcare, materials science, and sustainable technologies. The ongoing exploration of its biological interactions and synthetic potential will undoubtedly lead to further breakthroughs in the years to come.

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Amadis Chemical Company Limited
(CAS:949933-17-9)5-n-Octylthiophene-2-boronic acid
A1198353
Purity:99%
Quantity:5g
Price ($):171.0
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